molecular formula C19H17NO B8155597 4-(Benzyloxy)-[1,1'-biphenyl]-3-amine

4-(Benzyloxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B8155597
M. Wt: 275.3 g/mol
InChI Key: HPHIJXMVHZYGSP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-[1,1'-biphenyl]-3-amine (IUPAC name: 3-amino-4'-(benzyloxy)-1,1'-biphenyl) is a biphenyl derivative featuring a benzyloxy group (-OBn) at the 4'-position and a primary amine (-NH₂) at the 3-position of the biphenyl scaffold. Its molecular formula is C₁₉H₁₇NO, with a molecular weight of 275.35 g/mol . The compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling reactions, as inferred from analogous methods in the evidence (e.g., benzyloxy introduction via benzyl bromide under basic conditions) . It serves as a key intermediate in medicinal chemistry for designing ligands targeting nicotinic acetylcholine receptors (nAChRs) and other biological targets .

Properties

IUPAC Name

5-phenyl-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-13-17(16-9-5-2-6-10-16)11-12-19(18)21-14-15-7-3-1-4-8-15/h1-13H,14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHIJXMVHZYGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group. This can be achieved by reacting benzyl alcohol with a suitable base, such as sodium hydroxide, to form the benzyloxy anion. This anion is then reacted with a halogenated biphenyl derivative to form the benzyloxy biphenyl compound.

    Introduction of the Amine Group: The next step involves the introduction of the amine group at the third position of the biphenyl structure. This can be achieved through a nucleophilic substitution reaction, where the benzyloxy biphenyl compound is reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine can undergo oxidation reactions, where the benzyloxy group or the amine group is oxidized to form corresponding oxidized products.

    Reduction: The compound can also undergo reduction reactions, where the benzyloxy group or the amine group is reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where the benzyloxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation: Oxidized products such as benzoic acid derivatives and nitro compounds.

    Reduction: Reduced products such as alcohols and amines.

    Substitution: Substituted products with various functional groups replacing the benzyloxy or amine groups.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and materials with desired properties.

Biology: In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological molecules, such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs and therapeutic agents. Its structural features make it a candidate for drug design and development.

Industry: In the industrial sector, 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties make it suitable for use in electronic and optical devices.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The benzyloxy group and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The biphenyl structure can also interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 4-(Benzyloxy)-[1,1'-biphenyl]-3-amine differ in substituent type, position, and electronic properties, significantly impacting physicochemical characteristics and biological activity. Below is a detailed comparison across four categories: heterocyclic derivatives , halogenated analogs , alkoxy/aryloxy variants , and amine-functionalized derivatives .

Heterocyclic Derivatives

Examples include:

  • N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine (3da) : Incorporates a phenyloxazole group at the 5-position. This modification increases molecular weight (377.46 g/mol ) and melting point (163–165°C ) compared to the target compound. The oxazole moiety enhances π-π stacking interactions, making it suitable for receptor binding studies .
  • 5-(Benzo[d]thiazol-2-yl)-N-benzyl-[1,1'-biphenyl]-3-amine (3ca): Features a benzothiazole group, contributing to a higher melting point (143–145°C) and improved stability.

Halogenated Analogs

Halogen substitutions (e.g., -F, -Br) introduce electron-withdrawing effects and influence lipophilicity:

  • 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine : Contains bromo and fluoro substituents, increasing molecular weight (280.14 g/mol ) and polar surface area. Such analogs are often explored in drug discovery for improved metabolic stability .
  • 4-Fluoro-[1,1'-biphenyl]-3-amine: A simpler fluoro-substituted derivative with a molecular weight of 187.22 g/mol.

Alkoxy/Aryloxy Variants

Modifications in the alkoxy/aryloxy groups affect steric bulk and solubility:

  • 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing basicity compared to benzyloxy. This compound has a molecular weight of 253.22 g/mol and was synthesized in 82% yield .
  • 4'-(Morpholinomethyl)-[1,1'-biphenyl]-3-amine: Incorporates a morpholine-methyl group, increasing hydrophilicity. The morpholine moiety provides a protonatable nitrogen, enhancing solubility in aqueous media .

Amine-Functionalized Derivatives

Variations in amine substitution influence electronic and steric profiles:

  • 4'-(Aminomethyl)-[1,1'-biphenyl]-3-amine: Features a primary amine at the 4'-position, altering the dipole moment and hydrogen-bonding capacity. This positional isomer may exhibit distinct receptor selectivity compared to the target compound .
  • N-(4'-((4-Fluoropiperidin-1-yl)methyl)-[1,1'-biphenyl]-3-yl)-2-iodobenzamide: A piperidine-containing derivative with a fluorinated side chain.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
This compound 4'-OBn, 3-NH₂ C₁₉H₁₇NO 275.35 N/A N/A
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine 5-Ph-Oxazole, 3-NH₂ C₂₆H₂₁N₂O 377.46 163–165 N/A
4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine 4'-OCF₃, 3-NH₂ C₁₃H₁₀F₃NO 253.22 N/A 82
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 5'-Br, 2'-F, 4-CH₃, 3-NH₂ C₁₃H₁₁BrFN 280.14 N/A N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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